molecular formula C17H11F6NO4 B4332160 N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE

Cat. No.: B4332160
M. Wt: 407.26 g/mol
InChI Key: KQTFBFXOTWQVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE is a complex organic compound characterized by the presence of a benzodioxole ring and a hexafluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical cellular pathways, leading to the modulation of cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE is unique due to the presence of the hexafluoropropoxy group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6NO4/c18-15(16(19,20)17(21,22)23)28-11-4-1-9(2-5-11)14(25)24-10-3-6-12-13(7-10)27-8-26-12/h1-7,15H,8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTFBFXOTWQVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE
Reactant of Route 2
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N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE
Reactant of Route 3
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N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE
Reactant of Route 4
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N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE
Reactant of Route 5
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N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-4-(1,2,2,3,3,3-HEXAFLUOROPROPOXY)BENZAMIDE

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